molecular formula C7H5BrN2S B2488940 2-Bromobenzo[d]thiazol-4-amine CAS No. 1368320-74-4

2-Bromobenzo[d]thiazol-4-amine

Cat. No.: B2488940
CAS No.: 1368320-74-4
M. Wt: 229.1
InChI Key: BFSAWMAUOZAYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromobenzo[d]thiazol-4-amine is an organic compound with the molecular formula C7H5BrN2S. It is a derivative of benzothiazole, featuring a bromine atom at the second position and an amine group at the fourth position of the benzothiazole ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzothiazoles
  • Sulfoxides and sulfones
  • Reduced benzothiazole derivatives

Comparison with Similar Compounds

Uniqueness: 2-Bromobenzo[d]thiazol-4-amine is unique due to the presence of both the bromine atom and the amine group on the benzothiazole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-1,3-benzothiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSAWMAUOZAYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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